molecular formula C10H18O2 B2493788 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis CAS No. 2137028-98-7

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis

Cat. No.: B2493788
CAS No.: 2137028-98-7
M. Wt: 170.252
InChI Key: ZYJGYHONZMLCIN-BRPSZJMVSA-N
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Description

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its unique structural configuration, which includes a tetrahydropyran ring substituted with methyl groups and a propanone moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of a suitable precursor with reagents that introduce the desired functional groups and stereochemistry.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under anhydrous conditions to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(2R,6S)-2,6-dimethyloxan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-10(11)9-5-7(2)12-8(3)6-9/h7-9H,4-6H2,1-3H3/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJGYHONZMLCIN-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(OC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1C[C@H](O[C@H](C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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